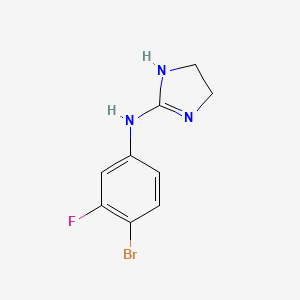

N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Description

Properties

Molecular Formula |

C9H9BrFN3 |

|---|---|

Molecular Weight |

258.09 g/mol |

IUPAC Name |

N-(4-bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C9H9BrFN3/c10-7-2-1-6(5-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4H2,(H2,12,13,14) |

InChI Key |

VIDNZOSWHYMZBM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)NC2=CC(=C(C=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves a condensation reaction between 3-bromo-4-fluoroaniline and glyoxal in the presence of ammonium acetate. This method facilitates the formation of the imidazole ring through cyclization under reflux conditions.

-

- 3-Bromo-4-fluoroaniline (aromatic amine with bromine and fluorine substituents)

- Glyoxal (dialdehyde)

- Ammonium acetate (catalyst and nitrogen source)

-

- Reflux in a suitable solvent (often ethanol or acetic acid)

- Duration: Several hours to ensure complete cyclization

- pH control may be necessary to optimize yield

-

- Initial formation of a Schiff base between the amine and glyoxal

- Intramolecular cyclization to form the imidazole ring

- Ammonium acetate provides the necessary nitrogen atoms for ring closure

This synthetic approach is widely reported in chemical supplier databases and scientific literature focusing on imidazole derivatives.

Detailed Synthetic Procedure Example

A representative procedure based on the above method is as follows:

- Dissolve 3-bromo-4-fluoroaniline in ethanol.

- Add an equimolar amount of glyoxal solution.

- Introduce ammonium acetate to the reaction mixture.

- Heat the mixture under reflux with stirring for 4–6 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- After completion, cool the mixture and filter the precipitate.

- Purify the crude product by recrystallization from ethanol or by column chromatography.

This method typically yields the target compound with moderate to good purity and yield, suitable for further biological testing.

Supporting Data and Analytical Outcomes

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H9BrFN3 |

| Molecular Weight | 258.09 g/mol |

| IUPAC Name | N-(4-bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine |

| CAS Number | Not widely disclosed |

Comparative Analysis with Related Compounds

The preparation method aligns with protocols used for structurally related compounds such as N-(2-Bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine , which involve similar condensation and cyclization steps but differ in substitution pattern on the phenyl ring.

Summary Table of Preparation Method

| Step No. | Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Dissolution of 3-bromo-4-fluoroaniline | Ethanol or suitable solvent | Homogeneous solution |

| 2 | Addition of glyoxal | Equimolar amount | Formation of Schiff base intermediate |

| 3 | Addition of ammonium acetate | Catalyst and nitrogen source | Facilitates ring closure |

| 4 | Reflux with stirring | 4–6 hours | Cyclization to imidazole ring |

| 5 | Reaction monitoring | Thin-layer chromatography (TLC) | Confirm completion |

| 6 | Isolation | Cooling and filtration | Crude product obtained |

| 7 | Purification | Recrystallization or chromatography | Pure N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced form.

Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed:

Oxidation: Formation of imidazole oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted phenyl-imidazole derivatives.

Scientific Research Applications

Chemistry: N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: It is used in the development of new drugs and therapeutic agents .

Medicine: Research is ongoing to explore the potential medicinal properties of this compound. It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below summarizes key structural analogs, their substituents, molecular weights, and distinguishing features:

Electronic and Steric Effects

- Bromo vs.

- Positional Isomerism : The 4-bromo-3-fluoro substitution in the target compound may offer distinct electronic effects (e.g., resonance vs. inductive) compared to the 2-bromo-6-fluoro isomer (Romifidine), influencing binding affinity in receptor targets .

Biological Activity

N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine, with the CAS number 1595839-35-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₉H₉BrFN₃

- Molecular Weight : 258.09 g/mol

- Structure : The compound features a brominated phenyl ring and an imidazole moiety, which are critical for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various imidazole derivatives. While specific data on N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is limited, related compounds have shown promising activity against Gram-positive and Gram-negative bacteria.

Comparative Antibacterial Activity Table

| Compound | MIC (µM) against Bacteria |

|---|---|

| N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine | TBD |

| Piperidine Derivative A | 4.69 (B. subtilis) |

| Piperidine Derivative B | 5.64 (S. aureus) |

| Piperidine Derivative C | 8.33 (E. faecalis) |

*Note: TBD indicates that specific MIC values for the compound are not yet available but are anticipated based on structural similarities to active derivatives .

Antifungal Activity

The antifungal activity of imidazole derivatives has also been documented extensively. Compounds similar to N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine exhibit varying degrees of effectiveness against common fungal strains such as Candida albicans and Fusarium oxysporum.

Antifungal Activity Table

| Compound | MIC (µM) against Fungi |

|---|---|

| N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine | TBD |

| Piperidine Derivative D | 16.69 (C. albicans) |

| Piperidine Derivative E | 56.74 (F. oxysporum) |

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as bromine and fluorine on the phenyl ring significantly influences the biological activity of imidazole derivatives. Studies suggest that:

- Bromination enhances antimicrobial properties by increasing lipophilicity.

- Fluorination may improve selectivity towards bacterial enzymes.

These modifications can lead to compounds with better efficacy and lower toxicity profiles .

Case Studies

A notable case study involved the synthesis and evaluation of a series of imidazole derivatives related to N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine. The study reported:

- In vitro assays demonstrated significant inhibition of bacterial growth at concentrations ranging from 4.69 µM to 156.47 µM for various strains.

The findings indicate that modifications in the imidazole structure can lead to enhanced biological activities, supporting further exploration of N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine as a potential therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.